molecular formula C21H21N5O3S B2752420 N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797780-87-1

N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2752420
CAS No.: 797780-87-1
M. Wt: 423.49
InChI Key: UMPDKFIVMKTJJE-UHFFFAOYSA-N
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Description

“N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a chemical compound with the molecular formula C21H21N5O3S and a molecular weight of 423.49. It has been studied for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium .


Chemical Reactions Analysis

This compound has been studied for its role as a corrosion inhibitor. It forms a pseudo-capacitive protective film on mild steel surface and protects the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms .

Scientific Research Applications

Physicochemical Interaction Studies

A study explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound closely related to N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, focusing on the effect of temperature and concentration on these interactions. The research utilized volumetric and acoustic properties to examine solute-solute, solute-solvent, and solvent-solvent interactions, providing insights into the physicochemical behavior of these compounds in solution (Raphael et al., 2015).

Corrosion Inhibition

Several studies have investigated the adsorption characteristics and corrosion inhibition properties of quinoxaline derivatives, including N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides, on mild steel in acidic media. These compounds act as mixed-type inhibitors, forming protective films on metal surfaces to shield them from acid attack. The research highlights the potential of these compounds in protecting metals from corrosion, offering valuable applications in industrial settings (Olasunkanmi et al., 2016).

Antitumor Activity

The antitumor activity of novel amsacrine analogs, including derivatives structurally related to this compound, has been assessed, revealing the critical role of the acridine moiety in determining their biological activity. These findings underscore the potential of these compounds in developing new anticancer therapies (Chilin et al., 2009).

Computational and Electrochemical Analysis

Research on the corrosion inhibition efficiency of quinoxaline derivatives for mild steel in acidic medium through both computational and electrochemical analyses has been conducted. This study provides a comprehensive understanding of the interaction mechanisms between these compounds and metal surfaces, further supporting their application in corrosion protection (Saraswat & Yadav, 2020).

Synthesis and Molecular Studies

Studies also focus on the synthesis and characterization of quinoxaline derivatives, assessing their potential in forming novel materials with specific applications in drug development and material science. Such research contributes to the broader understanding of the synthetic versatility and application potential of these compounds (Karami et al., 2013).

Future Directions

The future directions for the study of this compound could involve further investigation into its corrosion inhibition properties and potential applications in industries where corrosion is a concern .

Properties

IUPAC Name

N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDKFIVMKTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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